molecular formula C25H20N2O5S3 B11176306 2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No.: B11176306
M. Wt: 524.6 g/mol
InChI Key: KULOKEIMMDFYCV-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a fused [1,2]dithiolo[3,4-c]quinoline core substituted with methyl groups at positions 4, 4, and 8, along with a thioxo group at position 1. The ethyl ester linkage connects this core to a 1,3-dioxoisoindole moiety. Its synthesis involves multi-step heterocyclic chemistry, including thiolation and cyclization reactions, as inferred from analogous methods in the synthesis of related [1,2]dithiolo[3,4-c]quinoline derivatives .

Properties

Molecular Formula

C25H20N2O5S3

Molecular Weight

524.6 g/mol

IUPAC Name

[2-oxo-2-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethyl] 2-(1,3-dioxoisoindol-2-yl)acetate

InChI

InChI=1S/C25H20N2O5S3/c1-13-8-9-17-16(10-13)20-21(34-35-24(20)33)25(2,3)27(17)18(28)12-32-19(29)11-26-22(30)14-6-4-5-7-15(14)23(26)31/h4-10H,11-12H2,1-3H3

InChI Key

KULOKEIMMDFYCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)COC(=O)CN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves multiple steps, including the formation of the quinoline and isoindole moieties. The reaction conditions typically require the use of specific reagents and catalysts to facilitate the formation of the desired product. For example, the synthesis may involve the use of sulfur-containing reagents to introduce the thioxo group and various organic solvents to control the reaction environment .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction could produce derivatives with modified sulfur-containing groups .

Scientific Research Applications

Chemistry

The compound serves as a precursor in the synthesis of more complex organic molecules. Its unique structural characteristics allow chemists to explore new synthetic routes and develop novel compounds with potential applications in various fields.

Biology

Research indicates that compounds similar to this molecule exhibit significant biological activities. Preliminary studies suggest potential applications in:

  • Antimicrobial Activity: Investigated for effectiveness against various bacterial strains.
  • Anticancer Properties: Studies have shown promise in inhibiting the growth of cancer cells through specific molecular interactions.

Medicine

The therapeutic potential of this compound is being explored in the treatment of diseases such as cancer and infections. Its mechanism of action often involves interaction with specific molecular targets, including enzymes and receptors.

Case Study 1: Anticancer Activity

A study published in MDPI Crystals explored the synthesis of derivatives related to quinoline structures and their anticancer effects on breast cancer cells. The derivatives exhibited varying degrees of inhibition on cell growth, indicating a promising avenue for further research into the therapeutic applications of similar compounds .

Case Study 2: Protein Kinase Inhibition

Another study focused on hybrid derivatives of dithioloquinoline compounds demonstrated significant inhibitory activity against protein kinases involved in cancer progression. Compounds were screened for their ability to inhibit kinase activity effectively, revealing several candidates with over 85% inhibition rates .

Mechanism of Action

The mechanism of action of 2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves interactions with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes involved in inflammation or microbial growth .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of [1,2]dithiolo[3,4-c]quinoline derivatives. Key structural differences among analogues include:

  • Substituent variations: For example, the derivative “2-[2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione” (compound 2k) replaces the 8-methyl group with a methoxy group and modifies the isoindole moiety .
  • Backbone modifications: Other analogues, such as thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-ones, replace the dithioloquinoline core with triazolopyrimidine systems, altering electronic properties and steric bulk .

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents Bioactivity Notes
Target Compound [1,2]dithiolo[3,4-c]quinoline 4,4,8-trimethyl, thioxo, isoindole acetate Not reported
2k [1,2]dithiolo[3,4-c]quinoline 8-methoxy, hexahydroisoindole NMR/HRMS confirmed
Thieno[3,2-e]triazolo[1,5-a]pyrimidin-5(4H)-one Triazolopyrimidine Ethyl azido-thiophene Anticancer potential (in vitro)
Physicochemical Properties
  • Molecular weight : The target compound’s molecular weight (~550–600 g/mol) is higher than simpler analogues like 2k (~500 g/mol) due to its additional methyl groups and isoindole acetate moiety .
  • Solubility : The presence of polar groups (thioxo, dioxoisoindole) may enhance aqueous solubility compared to purely aromatic analogues. However, steric hindrance from trimethyl groups could reduce solubility relative to methoxy-substituted derivatives .
Pharmacokinetic and Similarity Analysis

Using Tanimoto coefficient-based similarity indexing (as in ), the target compound shows structural parallels to histone deacetylase (HDAC) inhibitors like SAHA (suberoylanilide hydroxamic acid). Key similarities include:

  • Hydrophobic domains: The dithioloquinoline and isoindole moieties mimic SAHA’s cap group, critical for target binding.
  • Polar linkers : The ester and dioxo groups may emulate SAHA’s hydroxamate zinc-binding motif, though with reduced chelation capacity .

Table 2: Pharmacokinetic Comparison

Property Target Compound SAHA Compound 2k
Molecular Weight (g/mol) ~580 264.3 ~500
logP (predicted) 3.2–3.8 1.5 2.9
Hydrogen Bond Acceptors 8 4 7

Biological Activity

The compound 2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate , also referred to as CAS No. 328068-65-1 , is a complex organic molecule characterized by a unique structure that integrates multiple heterocyclic components. Its biological activity has been the subject of various studies due to its potential therapeutic applications.

Chemical Structure and Properties

This compound features a quinoline derivative linked to a hexahydroisoindole moiety. The molecular formula is C23H18N2O3S3C_{23}H_{18}N_{2}O_{3}S_{3} with a molecular weight of approximately 516.65 g/mol. The unique structural characteristics contribute to its potential biological activity and reactivity in various biological systems.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities including:

  • Antimicrobial Activity : Compounds with thioxo and quinolone structures are known for their antibacterial and antifungal properties. Preliminary studies suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria .
  • Antitumor Properties : Derivatives of quinolone compounds have shown potential in anticancer applications. This compound's structure may enhance its ability to act against various cancer cell lines .

Antimicrobial Studies

A study conducted on similar compounds highlighted their effectiveness against various bacterial strains. The following table summarizes the antibacterial activity observed:

CompoundBacterial StrainActivity
4bS. aureusActive
5cE. faecalisActive
4eE. coliActive
5fK. pneumoniaeActive
4dB. subtilisActive

The results indicated that compounds with similar structures exhibited varying degrees of bacteriostatic effects against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

In another study focusing on the anticancer potential of quinolone derivatives, it was found that compounds structurally related to the target compound showed significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The thioxo group may interact with serine proteases or other enzymes involved in cellular signaling pathways, leading to altered cellular functions.
  • Oxidative Stress Induction : Some studies suggest that these compounds can generate reactive oxygen species (ROS), which can induce oxidative stress in bacterial cells or cancer cells, leading to cell death.

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